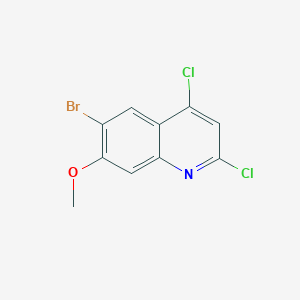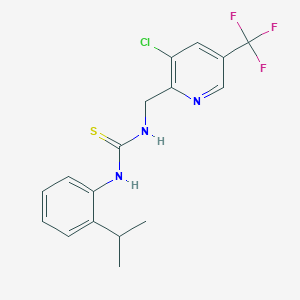
1,9-Diethyl 3-oxononanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Diethyl 3-oxononanedioate is an organic compound with the molecular formula C13H22O5. It is also known as diethyl 3-oxononanedioate. This compound is a diester of nonanedioic acid (also known as azelaic acid) with an oxo group at the third carbon position. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Diethyl 3-oxononanedioate can be synthesized through the esterification of nonanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where nonanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Diethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanedioic acid and other oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diethyl 3-hydroxynonanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanedioic acid and other carboxylic acids.
Reduction: Diethyl 3-hydroxynonanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,9-Diethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,9-diethyl 3-oxononanedioate involves its reactivity as an ester and an oxo compound. The ester groups can undergo hydrolysis to form nonanedioic acid and ethanol. The oxo group can participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another diester with similar reactivity but with a shorter carbon chain.
Diethyl 3-oxopentanedioate: A similar compound with a different carbon chain length and oxo group position.
Diethyl 2-oxoheptane-1,7-dicarboxylate: A compound with a similar structure but different carbon chain length and functional groups.
Uniqueness
1,9-Diethyl 3-oxononanedioate is unique due to its specific carbon chain length and the position of the oxo group. This structural feature gives it distinct reactivity and applications compared to other similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
1117-29-9 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
diethyl 3-oxononanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-12(15)9-7-5-6-8-11(14)10-13(16)18-4-2/h3-10H2,1-2H3 |
Clave InChI |
SIHMFPGVUBQIKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)



![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)






![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
